Secalciferol 3-sulfate-d6 (sodium)
Description
Secalciferol 3-Sulfate-d6 (sodium) is a deuterium-labeled derivative of secalciferol (24R,25-dihydroxyvitamin D₃), a metabolite of vitamin D₃ critical for bone metabolism and fracture healing . This compound incorporates six deuterium atoms at specific positions, enhancing its utility as an internal standard in mass spectrometry (MS) and nuclear magnetic resonance (NMR) studies. Its molecular formula is C₂₇H₃₇D₆NaO₆S, with a purity ≥95% and storage requirements of -20°C . The deuterium labeling enables precise tracking of vitamin D metabolism, pharmacokinetics, and biological distribution without interfering with endogenous pathways .
Key applications include:
Properties
Molecular Formula |
C27H43NaO6S |
|---|---|
Molecular Weight |
524.7 g/mol |
IUPAC Name |
sodium;[(3Z)-3-[(2E)-2-[7a-methyl-1-[7,7,7-trideuterio-5,6-dihydroxy-6-(trideuteriomethyl)heptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexyl] sulfate |
InChI |
InChI=1S/C27H44O6S.Na/c1-18-8-12-22(33-34(30,31)32)17-21(18)11-10-20-7-6-16-27(5)23(13-14-24(20)27)19(2)9-15-25(28)26(3,4)29;/h10-11,19,22-25,28-29H,1,6-9,12-17H2,2-5H3,(H,30,31,32);/q;+1/p-1/b20-10+,21-11-;/i3D3,4D3; |
InChI Key |
UMPYWBPNSOTBJZ-LTSAOOBOSA-M |
Isomeric SMILES |
[2H]C([2H])([2H])C(C(CCC(C)C1CCC\2C1(CCC/C2=C\C=C/3\CC(CCC3=C)OS(=O)(=O)[O-])C)O)(C([2H])([2H])[2H])O.[Na+] |
Canonical SMILES |
CC(CCC(C(C)(C)O)O)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)OS(=O)(=O)[O-])C.[Na+] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Secalciferol 3-sulfate-d6 (sodium) typically involves the following steps:
Starting Material: The synthesis begins with the deuterated form of secalciferol.
Sulfation Reaction: The hydroxyl group at the 3-position of secalciferol is sulfated using a sulfating agent such as sulfur trioxide-pyridine complex or chlorosulfonic acid.
Neutralization: The resulting sulfate ester is then neutralized with sodium hydroxide to form the sodium salt.
Industrial Production Methods
Industrial production of Secalciferol 3-sulfate-d6 (sodium) follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of deuterated secalciferol are sulfated using automated reactors.
Purification: The crude product is purified using techniques such as crystallization or chromatography.
Quality Control: The final product undergoes rigorous quality control to ensure the correct deuterium labeling and purity.
Chemical Reactions Analysis
Types of Reactions
Secalciferol 3-sulfate-d6 (sodium) can undergo various chemical reactions, including:
Hydrolysis: The sulfate group can be hydrolyzed under acidic or basic conditions to regenerate the parent alcohol.
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Substitution: The sulfate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic hydrolysis using hydrochloric acid or sodium hydroxide.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Hydrolysis: Secalciferol.
Oxidation: Oxidized derivatives of secalciferol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Secalciferol 3-sulfate-d6 (sodium) has several scientific research applications:
Chemistry: Used as a tracer in studies involving vitamin D metabolism.
Biology: Helps in understanding the role of vitamin D in cellular processes.
Medicine: Used in research related to vitamin D deficiency and its treatment.
Industry: Employed in the development of vitamin D analogs for therapeutic use.
Mechanism of Action
Secalciferol 3-sulfate-d6 (sodium) exerts its effects by mimicking the action of vitamin D. It binds to the vitamin D receptor (VDR) in target cells, leading to the activation of VDR-mediated transcription of various genes involved in calcium and phosphate homeostasis. The deuterium labeling does not alter the binding affinity or activity of the compound, allowing for accurate tracing in metabolic studies.
Comparison with Similar Compounds
Secalciferol (Non-Modified Parent Compound)
Molecular Formula : C₂₇H₄₄O₃; Molecular Weight : 416.6365 g/mol .
- Structural Differences : Lacks the sulfate group and deuterium atoms present in Secalciferol 3-Sulfate-d6.
- Pharmacological Role : Acts as a hormone promoting osteocalcin synthesis and bone fracture healing via vitamin D receptor (VDR) binding .
- Analytical Utility: Cannot be distinguished from endogenous vitamin D metabolites in MS/NMR due to the absence of isotopic labeling.
- Applications : Used in studies of calcium homeostasis and chondrocyte apoptosis .
Comparison Highlight :
Secalciferol 3-Sulfate Sodium Salt (Non-Deuterated)
Molecular Formula : C₂₇H₄₃NaO₆S; Molecular Weight : 518.682 g/mol .
- Structural Differences : Identical to the deuterated form but lacks deuterium atoms.
- Analytical Utility: Used to study sulfate conjugation in vitamin D metabolism but cannot serve as an internal standard due to indistinguishable mass from endogenous metabolites.
- Cost and Availability : Generally less expensive than deuterated versions but requires separate validation in assays .
Key Distinction: The deuterated variant (3-Sulfate-d6) provides a +6 mass shift in MS, enabling unambiguous quantification, whereas the non-deuterated form complicates co-eluting analyte resolution .
Glucuronide Conjugates (e.g., Secalciferol 3-Glucuronide-d6)
Molecular Formula : C₃₃H₄₆D₆O₉ (24-glucuronide-d6) .
- Structural Differences : Features a glucuronide group instead of sulfate, altering solubility and metabolic pathways.
- Pharmacological Role : Glucuronidation typically enhances excretion, whereas sulfation may prolong circulation .
- Applications : Used to study phase II metabolism and renal clearance mechanisms .
Comparison Table :
Other Deuterated Vitamin D Metabolites
Examples include Secalciferol 24-Glucuronide-d6 and Secalciferol-d6.
Functional Contrast :
- 3-Sulfate-d6 : Optimal for tracking sulfated metabolites in extracellular matrices (e.g., bone, cartilage).
- 24-Glucuronide-d6 : More relevant in hepatic and renal studies due to glucuronide’s role in excretion .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
